molecular formula C18H21N3O4 B11422230 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11422230
M. Wt: 343.4 g/mol
InChI Key: TVOCTIWJPZQFAD-UHFFFAOYSA-N
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Description

8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The spirocyclic structure is then formed through a series of cyclization reactions. Key reagents used in these steps include tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This method has been shown to be superior to conventional methods, offering shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of a pyrazole ring, methoxyphenyl group, and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C18H21N3O4/c1-23-14-4-2-13(3-5-14)15-12-16(20-19-15)17(22)21-8-6-18(7-9-21)24-10-11-25-18/h2-5,12H,6-11H2,1H3,(H,19,20)

InChI Key

TVOCTIWJPZQFAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

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